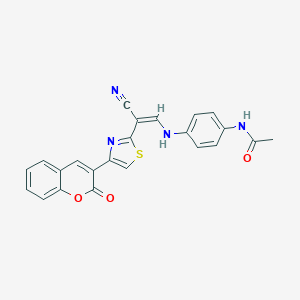

(Z)-N-(4-((2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[[(Z)-2-cyano-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N4O3S/c1-14(28)26-18-8-6-17(7-9-18)25-12-16(11-24)22-27-20(13-31-22)19-10-15-4-2-3-5-21(15)30-23(19)29/h2-10,12-13,25H,1H3,(H,26,28)/b16-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOPTHGVPUUTJL-VBKFSLOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(4-((2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)phenyl)acetamide, also known by its CAS number 383893-38-7, is a complex organic compound that incorporates chromenyl, thiazolyl, and benzamide structures. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C22H14N4O3S, with a molecular weight of 414.4 g/mol. Its structure features a thiazole ring, which is known for its significant biological activities, including anticancer properties.

| Property | Value |

|---|---|

| CAS Number | 383893-38-7 |

| Molecular Formula | C22H14N4O3S |

| Molecular Weight | 414.4 g/mol |

The biological activity of this compound is hypothesized to involve interaction with specific cellular targets. Research indicates that compounds containing thiazole moieties often exhibit cytotoxic effects against various cancer cell lines by inhibiting critical pathways involved in cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole-containing compounds. For instance, derivatives similar to this compound have shown significant cytotoxicity against several cancer cell lines:

- IC50 Values :

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties as well. Thiazole derivatives have been reported to exhibit antibacterial effects against a range of pathogens:

- Minimum Inhibitory Concentration (MIC) :

Case Studies

- Cytotoxicity Assays :

- Antimicrobial Efficacy :

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole and chromenyl structures exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in various cancer cell lines. The compound's structural features may enhance its interaction with specific molecular targets involved in cancer progression.

A notable study evaluated the anticancer effects of similar thiazole-based compounds against human lung adenocarcinoma cells, demonstrating promising IC50 values that suggest potential for further development in cancer therapeutics .

Anticholinesterase Activity

Compounds like (Z)-N-(4-((2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)phenyl)acetamide are being investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Preliminary results indicate that derivatives of this compound may exhibit inhibitory effects on AChE, with IC50 values comparable to established inhibitors . This suggests potential use in treating neurodegenerative conditions.

Antimicrobial Properties

Research has also explored the antimicrobial efficacy of thiazole derivatives, including those structurally related to this compound. Some studies reported moderate antibacterial activity against both gram-positive and gram-negative bacteria, indicating the compound's potential as a lead structure for developing new antibiotics .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activities of compounds similar to this compound:

- Anticancer Studies : A study synthesized various thiazole derivatives and evaluated their effects on human glioblastoma U251 cells, revealing that certain compounds displayed significant cytotoxicity with IC50 values as low as 10–30 µM .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of coumarin-thiazole hybrids, finding that some derivatives effectively inhibited AChE activity at low concentrations .

- Antimicrobial Testing : A series of thiazole-based compounds were tested against common bacterial strains, with results showing varying degrees of effectiveness compared to standard antibiotics .

Comparison with Similar Compounds

Research Findings and Methodological Insights

- Crystallographic Validation : The use of SHELXL ensures precise refinement of the Z-configuration and hydrogen-bonding geometry .

- Hydrogen-Bonding Networks : Graph-set analysis (as per Etter’s formalism) predicts that the coumarin carbonyl and acetamide NH groups form cyclic hydrogen-bonding motifs (e.g., $ R_2^2(8) $), enhancing crystal stability.

- Comparative Solubility: The target compound’s polar groups (cyano, coumarin carbonyl) may improve aqueous solubility over analogs like the methylthiazole derivative in .

Preparation Methods

Synthesis of Chromenone-Thiazole Moiety

The chromenone-thiazole fragment is synthesized through a sequence involving Pechmann condensation and Hantzsch thiazole formation. Starting with resorcinol (1 ), condensation with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C yields 7-hydroxy-4-methylcoumarin (2 ) (Scheme 1). Bromination of 2 using N-bromosuccinimide (NBS) in acetic acid affords 3-bromo-7-hydroxy-4-methylcoumarin (3 ), which undergoes thiazole ring formation via reaction with thiourea and bromoacetone in ethanol under reflux. This step produces 4-(2-oxo-2H-chromen-3-yl)thiazole-2-carbaldehyde (4 ), a critical intermediate for subsequent coupling.

Table 1: Reaction Conditions for Chromenone-Thiazole Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | NBS, CH₃COOH, 0°C, 2 h | 78 |

| Thiazole Formation | Thiourea, bromoacetone, EtOH, reflux, 6 h | 65 |

Synthesis of Acetamide-Phenylamine Fragment

The acetamide-phenylamine component is prepared by acetylation of 4-nitroaniline. Reduction of 4-nitroaniline (5 ) using hydrogen gas and palladium on carbon in methanol yields 4-aminophenylacetamide (6 ) (Scheme 2). This intermediate is crucial for introducing the acetamide group and the aromatic amine necessary for vinyl bridge formation.

Knoevenagel Condensation for Vinyl Bridge Formation

The final coupling step involves a Knoevenagel condensation between 4 and 6 in the presence of piperidine as a base (Scheme 3). The reaction proceeds in anhydrous ethanol at 60°C for 12 hours, yielding the Z-isomer predominantly due to steric hindrance from the chromenone moiety. The product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to achieve >95% purity.

Equation 1: Knoevenagel Condensation

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts the yield and stereoselectivity of the Knoevenagel condensation. Polar aprotic solvents like DMF or DMSO lead to faster reaction rates but favor the E-isomer due to reduced steric control. Ethanol, while slower, enhances Z-selectivity (82% Z:E ratio) by stabilizing the transition state through hydrogen bonding. Elevated temperatures (>70°C) promote side reactions, such as cyanohydrin formation, necessitating strict temperature control.

Catalytic Systems

Alternative catalysts, including ammonium acetate and molecular sieves, were evaluated but resulted in lower yields (<50%) compared to piperidine (89% yield). The base’s steric bulk is critical for deprotonating the active methylene group without inducing racemization.

Analytical Characterization

Spectroscopic Confirmation

The product’s structure was verified using -NMR, -NMR, and HRMS. Key NMR signals include a singlet at δ 2.15 ppm (acetamide CH₃), a doublet at δ 7.85 ppm (vinyl CH), and a characteristic coumarin carbonyl signal at δ 160.2 ppm. IR spectroscopy confirmed the presence of C≡N (2220 cm⁻¹) and amide C=O (1680 cm⁻¹) stretches.

Table 2: Key Spectroscopic Data

| Group | -NMR (δ, ppm) | -NMR (δ, ppm) |

|---|---|---|

| Acetamide CH₃ | 2.15 (s) | 23.8 |

| Vinyl CH | 7.85 (d, J=12.4 Hz) | 118.5 |

| Coumarin C=O | - | 160.2 |

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 55:45) confirmed a purity of 98.7%, with a retention time of 6.8 minutes.

Challenges and Alternative Approaches

Stereochemical Control

Achieving Z-selectivity remains challenging due to the thermodynamic preference for the E-isomer. Microwave-assisted synthesis (100 W, 80°C, 30 min) was explored but led to decomposition. Alternative strategies, such as using chiral auxiliaries or photochemical methods, are under investigation.

Q & A

Basic Synthesis Methodology

Q: What are the key synthetic steps for preparing (Z)-N-(4-((2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)phenyl)acetamide? A: The synthesis typically involves:

- Substitution reactions to introduce functional groups (e.g., coupling chromen-3-yl and thiazole moieties) under alkaline or acidic conditions .

- Condensation reactions using cyanoacetic acid derivatives and condensing agents (e.g., EDCI, DCC) to form the vinylamino bridge .

- Monitoring via TLC (hexane:ethyl acetate systems) to track reaction progress .

- Purification via recrystallization (ethanol, DMF/ethanol mixtures) or column chromatography .

Critical reagents include chloroacetyl chloride for thiazole ring formation and sodium azide for azide intermediates .

Advanced Synthesis: Stereochemical Control and Functional Group Sensitivity

Q: How can the Z-configuration of the vinylamino group be ensured during synthesis, and what precautions are needed for the cyano substituent? A:

- Stereochemical control : Use of bulky bases (e.g., triethylamine) or low-temperature conditions to favor Z-isomer formation via kinetic control .

- Cyano group stability : Avoid prolonged exposure to strong acids/bases; anhydrous solvents (e.g., dry acetone) and inert atmospheres (N₂/Ar) prevent hydrolysis .

- Validation : Confirm configuration via NOESY NMR or X-ray crystallography .

Basic Characterization Techniques

Q: What analytical methods are essential for characterizing this compound? A:

- NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon backbone .

- IR spectroscopy : Identify carbonyl (1650–1750 cm⁻¹) and cyano (2200–2250 cm⁻¹) stretches .

- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

- Elemental analysis : Confirm purity and stoichiometry .

Advanced Structural Analysis

Q: How can X-ray crystallography and computational modeling resolve ambiguities in molecular geometry? A:

- X-ray crystallography : Resolves bond angles (e.g., dihedral angles between thiazole and chromenone rings) and hydrogen bonding networks . Example: reports R₂²(10) dimer formation via N–H⋯O interactions.

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize Z/E isomer stability .

Biological Activity Assay Design

Q: How should researchers design in vitro assays to evaluate this compound’s bioactivity? A:

- Target selection : Prioritize kinases or proteases due to structural similarity to thiazole/chromenone inhibitors .

- Dose-response curves : Use IC₅₀ values (e.g., 1–100 µM range) in cancer cell lines (e.g., MCF-7, HeLa) .

- Control compounds : Compare with known thiazole derivatives (e.g., 4-hydroxy-2-quinolones) .

Addressing Data Contradictions

Q: How to resolve conflicting yields or bioactivity data across studies? A:

- Reaction optimization : Adjust solvent polarity (e.g., toluene:water vs. DMF) or catalyst loading .

- Bioassay variability : Standardize cell culture conditions (e.g., serum concentration, passage number) .

- Statistical analysis : Apply ANOVA or Tukey’s test to assess significance of outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.